molecular formula C9H6N2O3 B8766830 5-(2-Nitrophenyl)isoxazole

5-(2-Nitrophenyl)isoxazole

Cat. No. B8766830
M. Wt: 190.16 g/mol
InChI Key: IHCXQRLFNIQDPI-UHFFFAOYSA-N
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Patent
US04810282

Procedure details

To a suspension containing 206 g of stannous chloride dihydrate in 520 ml of concentrated hydrochloric acid was cautiously added 56 g of 5-(2-nitrophenyl)isoxazole, prepared in Example 2. The resulting suspension was refluxed on a steam bath for about 1 hour, then cooled to 10° C. and filtered. The solid was added to about 600 ml of ice-water, and the suspension was made basic to a pH of about 10 with addition of 50% NaOH. The aqueous mixture was extracted with methylene chloride. After drying the methylene chloride extract over sodium sulfate, the solvent was evaporated under reduced pressure to give 32 g of the title compound as an oil.
[Compound]
Name
stannous chloride dihydrate
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:14][N:13]=[CH:12][CH:11]=1)([O-])=O>Cl>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:14][N:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
stannous chloride dihydrate
Quantity
206 g
Type
reactant
Smiles
Name
Quantity
520 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
56 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=NO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in Example 2
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was refluxed on a steam bath for about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The solid was added to about 600 ml of ice-water
ADDITION
Type
ADDITION
Details
the suspension was made basic to a pH of about 10 with addition of 50% NaOH
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extract over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)C1=CC=NO1
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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